molecular formula C7H12N2O3 B14354745 N-Nitroso(1-acetoxyethyl)cyclopropylamine CAS No. 91254-59-0

N-Nitroso(1-acetoxyethyl)cyclopropylamine

Cat. No.: B14354745
CAS No.: 91254-59-0
M. Wt: 172.18 g/mol
InChI Key: CXDATTIAKXMIII-UHFFFAOYSA-N
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Description

N-Nitroso(1-acetoxyethyl)cyclopropylamine is a member of the nitrosamine family, which are compounds containing the nitroso functional group (-N=O) bonded to an amine. Nitrosamines are known for their potential carcinogenic properties and are often studied in the context of environmental and pharmaceutical safety . This compound, like other nitrosamines, is of interest due to its potential biological activity and implications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitroso(1-acetoxyethyl)cyclopropylamine typically involves the nitrosation of secondary amines. One practical method for N-nitrosation uses the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions (NO+) under mild and homogeneous conditions . Another method involves the use of tert-butyl nitrite (TBN) as a multitask reagent for the controlled synthesis of N-nitrosoamides from N-alkyl amides .

Industrial Production Methods

Industrial production of nitrosamines, including this compound, often involves large-scale nitrosation processes. These processes require careful control of reaction conditions to ensure the desired product is obtained with high purity and yield. Common reagents include nitrous acid and secondary amines, with the reaction typically carried out in an acidic medium .

Chemical Reactions Analysis

Types of Reactions

N-Nitroso(1-acetoxyethyl)cyclopropylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrosoalkanes, while reduction typically produces amines .

Scientific Research Applications

N-Nitroso(1-acetoxyethyl)cyclopropylamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-Nitrosodimethylamine (NDMA)
  • N-Nitrosodiethylamine (NDEA)
  • N-Nitrosomorpholine (NMOR)
  • N-Nitrosopyrrolidine (NPYR)

Uniqueness

N-Nitroso(1-acetoxyethyl)cyclopropylamine is unique due to its specific structure, which includes an acetoxyethyl group and a cyclopropylamine moiety. This structure may influence its reactivity and biological activity compared to other nitrosamines .

Properties

CAS No.

91254-59-0

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

1-[cyclopropyl(nitroso)amino]ethyl acetate

InChI

InChI=1S/C7H12N2O3/c1-5(12-6(2)10)9(8-11)7-3-4-7/h5,7H,3-4H2,1-2H3

InChI Key

CXDATTIAKXMIII-UHFFFAOYSA-N

Canonical SMILES

CC(N(C1CC1)N=O)OC(=O)C

Origin of Product

United States

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